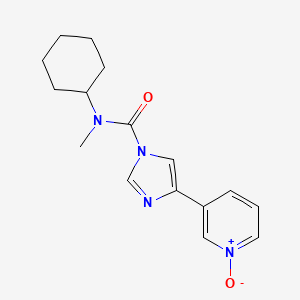
BIA 10-2474
描述
BIA 10-2474 是一种由葡萄牙制药公司 Bial-Portela & Ca. SA 开发的实验性化合物。它是一种长效脂肪酸酰胺水解酶抑制剂,该酶降解内源性大麻素神经递质,例如花生四烯乙醇胺。 该化合物最初是为治疗各种疾病而开发的,包括焦虑症、帕金森病、慢性疼痛、多发性硬化症、癌症、高血压和肥胖症 .
作用机制
BIA 10-2474 通过抑制脂肪酸酰胺水解酶发挥作用,该酶负责降解内源性大麻素神经递质,例如花生四烯乙醇胺。通过抑制这种酶,this compound 提高了中枢神经系统和周围组织中花生四烯乙醇胺的水平。花生四烯乙醇胺已知可以缓解疼痛并影响进食和睡眠模式。 导致 this compound 毒性的确切机制尚不清楚,但据信它涉及抑制其他丝氨酸水解酶或咪唑-吡啶离去基团的有害影响 .
生化分析
Biochemical Properties
BIA 10-2474 is a long-acting inhibitor of FAAH that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues . In normal tissues, the enzyme FAAH degrades anandamide and other endocannabinoid neurotransmitters . This compound has been shown to bind not only to the protein that it targets, but to other proteins as well .
Cellular Effects
At high doses, this compound binds not only to the protein that it targets, but to other proteins as well. It thus deactivates proteins that are involved in the metabolism of nerve cells . This could potentially lead to serious adverse events, as observed in a clinical trial .
Molecular Mechanism
This compound is a long-acting inhibitor of FAAH that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues .
Temporal Effects in Laboratory Settings
This compound showed a linear relationship between dose and area under plasma concentration-time curve (AUC) across the entire dose range and reached steady state within 5–6 days of administration . This compound was rapidly absorbed with a mean terminal elimination half-life of 8–10 hours (Day 10) .
准备方法
BIA 10-2474 的合成涉及多个步骤。this compound 的化学名称为 3-(1-(环己基(甲基)氨基甲酰基)-1H-咪唑-4-基)吡啶 1-氧化物反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 .
化学反应分析
BIA 10-2474 会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化可以导致氧化衍生物的形成,而还原可以产生该化合物的还原形式 .
科学研究应用
BIA 10-2474 由于其在科学研究的各个领域的潜在应用而受到研究。在化学领域,它已被用作研究脂肪酸酰胺水解酶抑制及其对内源性大麻素信号传导的影响的工具。在生物学领域,this compound 已被研究用于其在焦虑、疼痛和神经退行性疾病的动物模型中的潜在治疗效果。在医学领域,已经进行了临床试验以评估其在人类中的安全性和有效性。 2016 年 1 月在法国雷恩进行的 I 期临床试验导致了严重的不良事件,包括一名参与者死亡 .
相似化合物的比较
BIA 10-2474 类似于其他脂肪酸酰胺水解酶抑制剂,例如 PF04457845。this compound 已被证明可以抑制 PF04457845 不靶向的几种脂肪酶,从而导致人皮质神经元中脂质网络的重大改变。这种对多种脂肪酶的混杂抑制被认为有助于 this compound 独一无二的毒性特征。 其他类似化合物包括 URB597 和 OL-135,它们也抑制脂肪酸酰胺水解酶,但具有不同的选择性特征和安全性特征 .
属性
IUPAC Name |
N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWVMJFBDGWVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009325 | |
| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233855-46-3 | |
| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233855-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIA-10-2474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233855463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIA-10-2474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP1ZW859M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
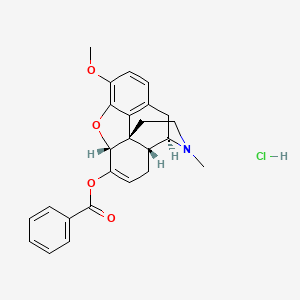
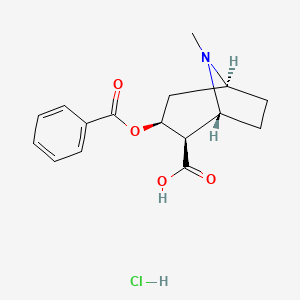



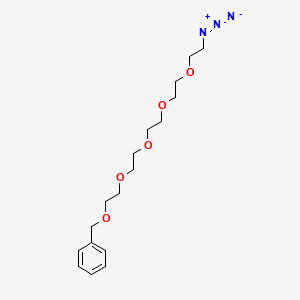


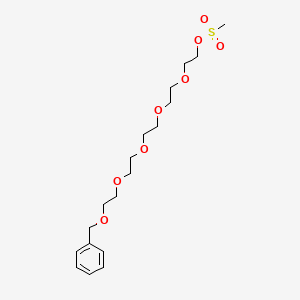


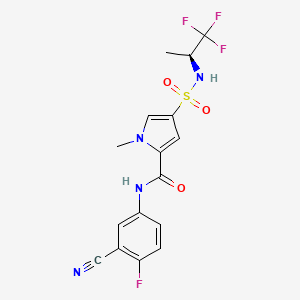
![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)

